(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Overview
Description
(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is an organic compound with the molecular formula C11H16BNO4S. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a pyrrolidin-1-ylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a methyl group and a pyrrolidin-1-ylsulfonyl group. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale borylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of boron-containing biomolecules for biological studies.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The pyrrolidin-1-ylsulfonyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyrrolidin-1-ylsulfonyl)phenylboronic acid
- 5-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid
- 3-(N-Ethylsulfamoyl)phenylboronic acid
Uniqueness
(2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is unique due to the specific combination of its substituents, which confer distinct chemical properties and reactivity. The presence of the pyrrolidin-1-ylsulfonyl group enhances its solubility and stability, while the boronic acid group provides versatility in chemical reactions .
Properties
IUPAC Name |
(2-methyl-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c1-9-4-5-10(8-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOBOEZYVVBMGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657427 | |
Record name | [2-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871333-01-6 | |
Record name | [2-Methyl-5-(pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-5-(pyrrolidin-1-ylsulphonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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